molecular formula C20H16N2OS B5573069 3-Benzyl-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one

3-Benzyl-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B5573069
M. Wt: 332.4 g/mol
InChI Key: JHUQGBICGJZWJL-UHFFFAOYSA-N
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Description

3-Benzyl-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with benzyl, methyl, and phenyl groups

Scientific Research Applications

3-Benzyl-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

Preparation Methods

The synthesis of 3-Benzyl-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate thieno[2,3-d]pyrimidine precursors with benzyl and phenyl substituents under specific reaction conditions. For instance, the reaction may involve the use of reagents such as benzyl bromide, phenyl isocyanate, and methyl iodide in the presence of a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Benzyl-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thienopyrimidine core. Common reagents for these reactions include halides and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to target proteins and altering their function .

Comparison with Similar Compounds

3-Benzyl-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:

  • 2-Methyl-8-quinolinyl 6-phenylthieno[2,3-d]pyrimidin-4-yl ether
  • 6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl 2-naphthyl ether
  • 4-Methyl-7-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy-2H-chromen-2-one

These compounds share the thieno[2,3-d]pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

3-benzyl-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-21-19-17(12-18(24-19)16-10-6-3-7-11-16)20(23)22(14)13-15-8-4-2-5-9-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUQGBICGJZWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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